(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a 4-chlorophenyl group and a 3-fluoro-4-methylphenyl imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 3-fluoro-4-methylaniline in the presence of a suitable catalyst The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the chromene core
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction parameters and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of chromene oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-bromophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-(4-methylphenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-fluoro-4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-6-9-18(13-20(14)25)27-23-19(12-15-4-2-3-5-21(15)29-23)22(28)26-17-10-7-16(24)8-11-17/h2-13H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIQKYBHVAJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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